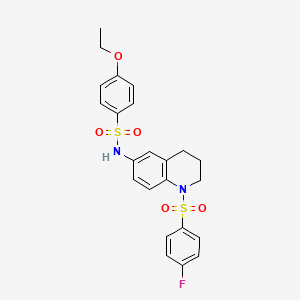

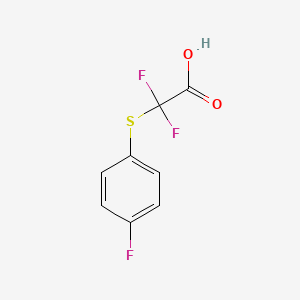

![molecular formula C21H20F3N3OS B2527879 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 296798-05-5](/img/structure/B2527879.png)

2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a polyfunctionalized heterocyclic compound. It is derived from a class of compounds that are known for their potential antitumor activities and their ability to form diverse heterocyclic derivatives with various rings such as thiophene, thiazole, pyrazole, pyridine, and pyrimidine .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with various chemical reagents. The key precursor in such reactions is often a cyanoacetamido moiety that undergoes regioselective attack and/or cyclization. The synthetic pathways may include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diversity of synthesized products .

Molecular Structure Analysis

The molecular structure of related acetamide derivatives often exhibits a folded conformation about the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at significant angles, as observed in crystal structures of similar compounds. Intramolecular hydrogen bonding is a common feature that stabilizes this folded conformation .

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives in heterocyclic synthesis is quite versatile. For instance, reactions with 2-(arylmethylidene)malononitriles can be nonselective, leading to mixtures of different heterocyclization products. Cyclization reactions can also yield compounds with interesting tautomeric equilibriums, which can be studied using DFT quantum chemical calculations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds are known for their antiproliferative activity against various human cancer cell lines. The simplicity of the synthetic procedures, convenience of yield production, and diversity of reactive sites in these systems are valuable for further transformations and biological investigations .

Scientific Research Applications

Synthesis and Antimicrobial Activity

- 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide and its derivatives have been explored for their potential in synthesizing a variety of heterocycles, such as isoxazole-based heterocycles, which have shown promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

- Similar compounds have been synthesized and evaluated for antimicrobial properties, indicating their potential use in medicinal chemistry, particularly in the development of new antimicrobial agents (Darwish et al., 2014).

Antitumor Applications

- Research on derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has revealed their application in antitumor studies. These compounds have shown high inhibitory effects in vitro for their antiproliferative activity against various cancer cell lines (Shams et al., 2010).

Application in Dye and Textile Industry

- Derivatives of this chemical have been used in the synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors for dyeing and/or textile finishing, displaying significant antimicrobial activity against tested organisms (Shams et al., 2011).

Synthesis of Polyheterocyclic Ring Systems

- Compounds related to 2-cyano-N-(tetrahydrocarbazole)acetamide have been employed for synthesizing various arylazocarbazole derivatives, indicating the versatility of this class of compounds in the synthesis of complex heterocyclic structures (Fadda et al., 2010).

properties

IUPAC Name |

2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3OS/c22-21(23,24)16-7-5-8-17(11-16)26-19(28)13-29-20-15(12-25)10-14-6-3-1-2-4-9-18(14)27-20/h5,7-8,10-11H,1-4,6,9,13H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBILJVESABRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

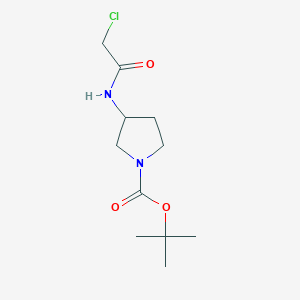

![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)

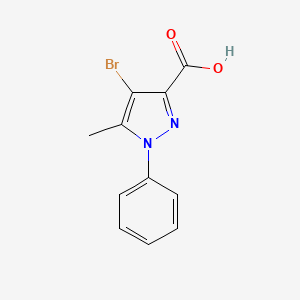

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

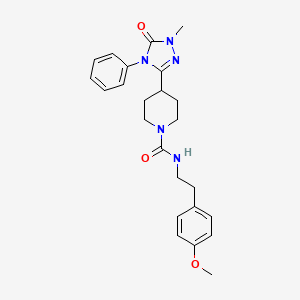

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)

![3-[4-(Difluoromethoxy)phenyl]-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}prop-2-enenitrile](/img/structure/B2527813.png)

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)